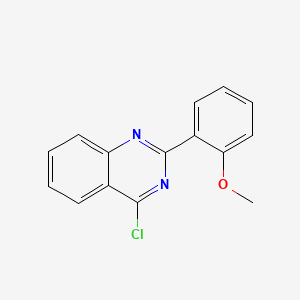

4-Chloro-2-(2-methoxyphenyl)quinazoline

Description

4-Chloro-2-(2-methoxyphenyl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 4 and a 2-methoxyphenyl group at position 2. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antimycobacterial agent. Synthesized via condensation and chlorination reactions, its structural features, including the electron-withdrawing chlorine and the ortho-methoxy substituent, contribute to its reactivity and interaction with biological targets .

Key physicochemical properties include a melting point of 153°C, HPLC purity >99%, and UV λmax at 345.1 nm (log ε = 3.67), indicative of its stability and conjugation characteristics .

Properties

Molecular Formula |

C15H11ClN2O |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

4-chloro-2-(2-methoxyphenyl)quinazoline |

InChI |

InChI=1S/C15H11ClN2O/c1-19-13-9-5-3-7-11(13)15-17-12-8-4-2-6-10(12)14(16)18-15/h2-9H,1H3 |

InChI Key |

LOIPKUGWLXCWBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimycobacterial Activity

Antifungal Activity

Structure-Activity Relationships (SAR)

Substituent Position :

- Ortho-substituted derivatives (4b ) exhibit higher antimycobacterial activity than para-substituted analogs (4d ) due to enhanced steric complementarity with bacterial enzymes .

- Meta-substituted derivatives (4c ) prioritize PET inhibition over antimicrobial effects, reflecting divergent target requirements .

Electron Effects :

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(2-methoxyphenyl)quinazoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation of 2-aminobenzophenone analogs with aldehydes. Key steps include:

- Intermediate Preparation : Reacting 2-amino-benzonitrile with a methoxyphenyl carbonyl chloride (e.g., 2-methoxybenzoyl chloride) to form the quinazoline core .

- Chlorination : Introducing chlorine at the 4-position using POCl₃ or PCl₅ under reflux .

- Optimization : Yield varies with solvent (e.g., ethanol vs. dioxane), catalyst (e.g., K₂CO₃), and temperature (60–120°C). For example:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | K₂CO₃ | 80 | 58 |

| Dioxane | TBHP | 100 | 72 |

| THF | None | 60 | 35 |

Q. How is the compound characterized structurally?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. For example, the dihedral angle between the quinazoline core and methoxyphenyl group is ~85°, influencing π-π stacking .

Advanced Research Questions

Q. How do substituent positions on the quinazoline core affect biological activity?

Methodological Answer:

- SAR Studies :

- 4-Chloro Group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines in kinase inhibitor design) .

- 2-Methoxyphenyl Group : The methoxy (-OCH₃) improves solubility and modulates steric hindrance for target binding. Analogous compounds show anticoccidial activity when methoxy groups align with hydrophobic pockets in enzymes .

- Hybridization : Covalent linkage to pyridine or thiazole rings (via molecular hybridization) broadens activity spectra, as seen in β-glucocerebrosidase activators .

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Crystal Growth : Requires slow evaporation from ethyl acetate or DCM/hexane mixtures. Poor solubility in polar solvents often leads to twinning .

- Hydrogen Bonding : Graph-set analysis (e.g., using Etter’s rules) reveals N–H···N and C–H···π interactions stabilizing the lattice. Disordered methoxy groups may complicate refinement .

- Software Limitations : SHELXL refines anisotropic displacement parameters effectively, but low-resolution data (<1.0 Å) may necessitate restraints on thermal motion .

Q. How can computational methods predict its pharmacological potential?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The methoxyphenyl group’s orientation in hydrophobic pockets correlates with IC₅₀ values .

- QSAR Models : Hammett constants (σ) for substituents predict electronic effects on bioactivity. For example, electron-withdrawing groups (Cl) at position 4 enhance kinase inhibition .

Data Contradictions & Validation

- Synthetic Yields : Discrepancies in reported yields (35–76%) highlight the need to control moisture (anhydrous conditions improve chlorination efficiency) .

- Biological Targets : While some studies emphasize kinase inhibition, others report anticoccidial or β-glucocerebrosidase activation. Cross-validate via in vitro assays (e.g., FRET-based kinase screens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.